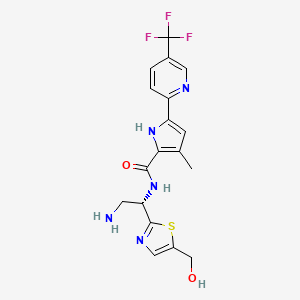

NBD-14270

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H18F3N5O2S |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C18H18F3N5O2S/c1-9-4-13(12-3-2-10(6-23-12)18(19,20)21)25-15(9)16(28)26-14(5-22)17-24-7-11(8-27)29-17/h2-4,6-7,14,25,27H,5,8,22H2,1H3,(H,26,28)/t14-/m0/s1 |

InChI Key |

BILBXEUAJZPBIW-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CN)C3=NC=C(S3)CO |

Canonical SMILES |

CC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)NC(CN)C3=NC=C(S3)CO |

Origin of Product |

United States |

Foundational & Exploratory

NBD-14270: A Dual-Action HIV-1 Entry Inhibitor Targeting the Envelope Glycoprotein gp120

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBD-14270 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry with a dual mechanism of action. As a pyridine analogue, it primarily targets the viral envelope glycoprotein gp120, binding with high affinity to a conserved pocket and preventing the conformational changes necessary for viral entry into host cells. Furthermore, emerging evidence suggests that this compound also possesses the ability to inhibit the viral enzyme reverse transcriptase, a key component of the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Inhibition of HIV-1 Entry

The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the CD4 receptor on the surface of target cells, such as T-helper cells. The Env complex is a trimer composed of three gp120 exterior glycoproteins and three gp41 transmembrane glycoproteins.

This compound functions as an attachment inhibitor, specifically targeting the gp120 subunit. It binds to a highly conserved region on gp120 known as the Phe43 cavity, which is a pocket located at the interface of the inner and outer domains of gp120 and is critical for CD4 binding. By occupying this cavity, this compound mimics the binding of the CD4 receptor, inducing a conformational state in gp120 that is no longer competent for engaging the host cell's CD4 receptor. This blockage of the initial virus-cell attachment is the primary mechanism by which this compound prevents HIV-1 infection.

dot

Probing the Achilles' Heel of HIV-1: A Technical Guide to the NBD-14270 Binding Site on gp120

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the novel HIV-1 entry inhibitor, NBD-14270, and its target, the viral envelope glycoprotein gp120. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the binding mechanism and associated research workflows.

Executive Summary

This compound is a potent, small-molecule HIV-1 entry antagonist that functions by targeting a highly conserved pocket on the gp120 protein known as the Phe 43 cavity.[1][2][3][4] This binding event mimics the natural interaction of the host cell's CD4 receptor, inducing a conformational change in gp120 that prematurely transitions the viral spike to an inactive state, thereby preventing viral entry.[5][6] Notably, this compound and related compounds have demonstrated a dual-action mechanism, also inhibiting the HIV-1 reverse transcriptase.[7] This guide focuses on the primary interaction with gp120, a critical step in its antiviral activity.

Quantitative Analysis of this compound and Analogue Activity

The following tables summarize the antiviral potency, cytotoxicity, and binding affinities of this compound and its parent compounds. This data provides a comparative overview of their biological profiles.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Compound | Assay Type | Metric | Value | Cell Line | Notes |

| This compound | 50 HIV-1 Env-pseudotyped viruses | IC₅₀ | 180 nM | - | Potent entry antagonist. |

| This compound | Single-cycle infectivity | IC₅₀ | 0.16 µM (160 nM) | TZM-bl | - |

| This compound | Antiviral Activity | EC₅₀ | <200 nM | - | Demonstrates potent antiviral activity.[7] |

| This compound | Cytotoxicity | CC₅₀ | >100 µM | - | Low cytotoxicity.[7][8] |

| This compound | Cytotoxicity | CC₅₀ | 109.3 µM | TZM-bl | Low cytotoxicity observed in single-cycle assay.[8] |

Table 2: Binding Affinity and Thermodynamics of Parent NBD Compounds to gp120

| Compound | Method | Affinity (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Notes |

| NBD-556 | ITC | 3.7 µM | -24.5 | 17.1 | -7.4 | Binding is enthalpically driven with a large unfavorable entropy change, similar to CD4 binding.[6] |

| NBD-556 | ITC (in presence of 17b mAb) | 0.5 µM | -6.5 | - | - | Affinity is enhanced in the presence of the 17b monoclonal antibody.[6] |

| NBD-557 | ITC | Similar to NBD-556 | Similar to NBD-556 | - | - | Thermodynamic profile is comparable to NBD-556.[6] |

The this compound Binding Site: The Phe 43 Cavity

Structural studies have unequivocally identified the binding site for the NBD series of compounds as the Phe 43 cavity on gp120.[1][2][3][4] This cavity is a deep, hydrophobic pocket formed at the interface of the gp120 inner and outer domains and the bridging sheet.[4] The binding of NBD compounds into this pocket is stabilized by hydrophobic interactions.[7] The NBD chemotype consists of three key regions that mediate this interaction: a para-substituted aromatic ring (Region I), a central oxalamide linker (Region II), and a heterocyclic ring system (Region III).[5][9] The insertion of these hydrophobic groups into the Phe 43 cavity mimics the binding of the Phenylalanine 43 residue of the CD4 receptor, triggering a similar conformational cascade that ultimately inactivates the virus.[1][6] While the core interactions within the cavity are well-defined, the positioning of the Region III moiety in the vestibule of the cavity can vary, influencing the biological profile of different analogues.[5][10][11]

Below is a diagram illustrating the binding of an NBD compound within the gp120 Phe 43 cavity.

Caption: NBD compound interaction with the gp120 Phe 43 cavity.

Key Experimental Protocols

The characterization of the this compound binding site and its antiviral effects relies on a suite of biophysical and virological techniques.

X-Ray Crystallography

This technique provides atomic-level detail of the inhibitor-protein complex.

-

Protein Expression and Purification: A truncated, core version of the gp120 protein (e.g., from clade C strain C1086) is expressed in a suitable system like HEK293 cells. The protein is then purified using affinity chromatography (e.g., lectin chromatography) to ensure homogeneity.[12]

-

Co-crystallization: The purified gp120 core is incubated with a molar excess of the NBD compound (e.g., this compound or an analogue). This mixture is subjected to crystallization screening using vapor diffusion methods (hanging or sitting drops) with various precipitants and buffer conditions.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to determine the electron density map. The structure of the gp120-NBD complex is then solved by molecular replacement using a known gp120 structure, and the model is refined to fit the experimental data.[5]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Sample Preparation: Purified gp120 protein is placed in the sample cell of the calorimeter. The NBD compound is loaded into the injection syringe. Both are in an identical, matched buffer to minimize heat of dilution effects.

-

Titration: The NBD compound is injected in small, precise aliquots into the gp120 solution at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fit to a binding model (e.g., a single-site binding model) to calculate the Kd, stoichiometry (n), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[6]

HIV-1 Env-Pseudotyped Virus Infectivity Assay

This cell-based assay is a primary method for determining the antiviral potency (IC₅₀) of entry inhibitors in a safe and high-throughput manner.

-

Pseudovirus Production: HEK293T cells are co-transfected with two plasmids: one encoding the HIV-1 genome lacking the env gene but containing a reporter gene (e.g., luciferase), and a second plasmid encoding the desired HIV-1 envelope glycoprotein (gp160). This results in the production of viral particles that can infect cells once but cannot replicate further.

-

Infection: Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells) are plated. The cells are then infected with the pseudovirus in the presence of serial dilutions of the test compound (this compound).

-

Readout and Analysis: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured. The reduction in reporter signal relative to a no-drug control is used to calculate the concentration at which the compound inhibits 50% of viral infectivity (IC₅₀).[3][8]

Experimental and Logic Workflow

The discovery and characterization of a binding site for a novel inhibitor like this compound follows a logical progression of experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unliganded HIV-1 gp120 core structures assume the CD4-bound conformation with regulation by quaternary interactions and variable loops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Thermodynamics of a Small-Molecular-Weight CD4 Mimetic to HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Computational Evaluation of HIV-1 gp120 Conformations of Soluble Trimeric gp140 Structures as Targets for de Novo Docking of First- and Second-Generation Small-Molecule CD4 Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structures of HIV-1 gp120 envelope glycoprotein in complex with NBD analogues that target the CD4-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of gp120 Binding Sites on CXCR4 by Using CD4-Independent Human Immunodeficiency Virus Type 2 Env Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of NBD-14270 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBD-14270 and its analogs as potent HIV-1 entry inhibitors. This compound, a pyridine analog, targets the HIV-1 envelope glycoprotein gp120, a critical component in the viral entry process.[1] The optimization of this class of compounds has focused on enhancing antiviral potency while improving cytotoxicity and pharmacokinetic profiles. This document summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and scientific logic.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of HIV-1 entry that binds to a highly conserved pocket on the viral envelope glycoprotein gp120, known as the Phe43 cavity. This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, a crucial first step in the viral entry cascade. By blocking this interaction, this compound and its analogs effectively neutralize the virus before it can infect host cells. The lead compound, this compound, exhibits a half-maximal inhibitory concentration (IC50) of 180 nM against a panel of 50 HIV-1 Env-pseudotyped viruses and demonstrates low cytotoxicity (CC50 > 100 μM).[1]

The development of this compound arose from the optimization of earlier lead compounds, such as NBD-11021. A key strategy in the evolution of this series was the replacement of a phenyl ring with a pyridine ring, which led to a significant improvement in the selectivity index and aqueous solubility.[1]

Structure-Activity Relationship of this compound Analogs

The core structure of this compound consists of a central pyrrole scaffold linked to a pyridine ring and a substituted thiazole moiety. The systematic modification of these three regions has provided valuable insights into the SAR of this compound class. The following tables summarize the quantitative data from the antiviral and cytotoxicity assays of key this compound analogs.

Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Thiazole Moiety

| Compound ID | R1 Group (Thiazole Ring) | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |

| This compound | -CH2OH | 0.16 | 109.3 | 683 |

| Analog 1 | -H | 0.35 | >100 | >285 |

| Analog 2 | -CH3 | 0.28 | >100 | >357 |

| Analog 3 | -CH2CH2OH | 0.21 | >100 | >476 |

| Analog 4 | -COOH | 1.2 | >100 | >83 |

| Analog 5 | -COOCH3 | 0.45 | >100 | >222 |

Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyridine Ring

| Compound ID | Pyridine Substitution | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |

| This compound | 4-pyridyl | 0.16 | 109.3 | 683 |

| Analog 6 | 2-pyridyl | 0.58 | 85.2 | 147 |

| Analog 7 | 3-pyridyl | 0.33 | 92.1 | 279 |

| Analog 8 | Phenyl (NBD-14189) | 0.089 | 15.7 | 176 |

Table 3: Antiviral Activity and Cytotoxicity of this compound Analogs with Modifications in the Pyrrole Scaffold

| Compound ID | Pyrrole N-Substitution | IC50 (µM) vs. HIV-1 HXB2 | CC50 (µM) in TZM-bl cells | Selectivity Index (SI = CC50/IC50) |

| This compound | -H | 0.16 | 109.3 | 683 |

| Analog 9 | -CH3 | 0.42 | 78.5 | 187 |

| Analog 10 | -CH2CH2OH | 0.31 | 95.4 | 308 |

Summary of SAR Findings:

-

Thiazole Moiety (R1 Group): The presence of a small, polar group like hydroxymethyl at the R1 position of the thiazole ring is optimal for potent antiviral activity and a high selectivity index. Larger or charged groups, such as a carboxylic acid, lead to a significant decrease in potency.

-

Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer (this compound) provides the best balance of potency and low cytotoxicity. While the phenyl analog (NBD-14189) is more potent, it suffers from significantly higher cytotoxicity.

-

Pyrrole Scaffold: Substitution on the pyrrole nitrogen generally leads to a decrease in antiviral activity, suggesting that an unsubstituted pyrrole is preferred for optimal interaction with the target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against HIV-1 Env-pseudotyped viruses.

-

Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

-

Compound Preparation: Compounds are serially diluted in cell culture medium to achieve a range of concentrations.

-

Virus Infection: The culture medium is removed from the cells and replaced with the compound dilutions. HIV-1 Env-pseudotyped virus is then added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity, which is proportional to the level of viral infection, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a nonlinear regression model.

Cytotoxicity Assay

This assay determines the half-maximal cytotoxic concentration (CC50) of the compounds.

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates as described for the infectivity assay.

-

Compound Treatment: The culture medium is replaced with serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured at 450 nm.

-

Data Analysis: The CC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and mechanism of action of this compound analogs.

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Caption: General workflow for the structure-activity relationship study.

Caption: Logical relationship between chemical modifications and biological outcomes.

References

NBD-14270: A Potent Inhibitor of HIV-1 Entry via gp120-CD4 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle and presents a key target for antiviral therapies. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. NBD-14270 has emerged as a potent small-molecule inhibitor of this interaction. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action: Targeting the Phe43 Cavity

This compound is a member of the NBD (N-phenyl-N'- (2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) series of compounds, which are designed to act as CD4 mimetics.[1] These compounds function by binding to a highly conserved pocket on gp120 known as the Phe43 cavity.[1][2][3] This cavity is named for the critical phenylalanine residue at position 43 of the CD4 receptor that inserts into this pocket during natural infection.[3] By occupying this cavity, this compound allosterically prevents the binding of CD4, thereby inhibiting the initial attachment of the virus to the host cell and subsequent conformational changes required for viral entry.[2][4]

The binding of this compound to the Phe43 cavity has been confirmed through X-ray crystallography studies, which have provided a detailed structural basis for its inhibitory activity.[1][2] These studies reveal that the hydrophobic groups of this compound insert into the Phe43 cavity, mimicking the interaction of the natural CD4 ligand.[1]

Quantitative Inhibitory Data

This compound exhibits potent antiviral activity against a broad range of HIV-1 strains. The following table summarizes key quantitative data for this compound and related compounds.

| Compound | Assay Type | Virus Strain(s) | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |

| This compound | Single-Cycle Infectivity | 50 HIV-1 Env-pseudotyped viruses | 180 nM | - | >100 µM | >555 | [5] |

| This compound | Single-Cycle (TZM-bl Cells) | Not Specified | 0.16 µM | - | 109.3 µM | 683 | [5] |

| NBD-14189 | Antiviral Assay | Wild-type HIV-1 | - | <200 nM | Not Specified | Not Specified | [6] |

| NBD-11008 | Cell-Cell Fusion | H9/HIV-1IIIB and MT-2 cells | ~2.5-4.5 µM | - | Not Specified | Not Specified | [7] |

| NBD-09027 | Cell-Cell Fusion | H9/HIV-1IIIB and MT-2 cells | ~2.5-4.5 µM | - | Not Specified | Not Specified | [7] |

| NBD-556 | HIV-1 Entry | Not Specified | 58.5 to >100 µM | - | Not Specified | Not Specified | [3] |

| NBD-557 | HIV-1 Entry | Not Specified | 58.5 to >100 µM | - | Not Specified | Not Specified | [3] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to inhibit a biological process by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is toxic to 50% of cells.

-

Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Single-Cycle HIV-1 Infectivity Assay

This assay is used to determine the ability of a compound to inhibit viral entry in a single round of infection.

Protocol:

-

Virus Production: Co-transfect HEK293T cells with an Env-deleted HIV-1 proviral plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein. Harvest the virus-containing supernatant 48 hours post-transfection.

-

Cell Seeding: Seed TZM-bl cells (HeLa cells engineered to express CD4, CXCR4, and CCR5, and containing a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Pre-incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C. Add the virus-compound mixture to the TZM-bl cells.

-

Incubation: Incubate the infected cells for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor.

Protocol:

-

Cell Preparation:

-

Effector cells: H9 cells chronically infected with HIV-1 (H9/HIV-1IIIB) expressing the viral envelope glycoproteins.

-

Target cells: MT-2 cells expressing the CD4 receptor.

-

-

Compound Incubation: Pre-incubate the effector cells with serial dilutions of this compound for 1 hour at 37°C.

-

Co-culture: Mix the pre-incubated effector cells with the target cells at a 1:1 ratio.

-

Incubation: Incubate the cell mixture for 24 hours at 37°C to allow for cell fusion and syncytia formation.

-

Syncytia Quantification: Count the number of syncytia (large, multinucleated cells formed by the fusion of multiple individual cells) in each well using a microscope.

-

Data Analysis: Calculate the percent inhibition of cell-cell fusion for each compound concentration and determine the IC50 value.

Cytotoxicity Assay

This assay is used to determine the toxicity of a compound to cells.

Protocol:

-

Cell Seeding: Seed U87-CD4-CXCR4 cells (or other relevant cell line) in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.

Conclusion

This compound is a potent and specific inhibitor of HIV-1 entry that targets the gp120-CD4 interaction. Its mechanism of action, favorable in vitro inhibitory profile, and low cytotoxicity make it a promising lead compound for the development of novel anti-HIV-1 therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization and optimization of this compound and related compounds.

References

- 1. Binding mode characterization of NBD series CD4-mimetic HIV-1 entry inhibitors by X-ray structure and resistance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 entry and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antiviral Activity of NBD-14270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available on the antiviral activity of NBD-14270, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. The information is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of antiviral drug development.

Core Antiviral Activity

This compound is a small molecule antagonist that demonstrates potent and specific antiviral activity against HIV-1. Its primary mechanism of action is the inhibition of viral entry into host cells.

Quantitative Antiviral Data

The antiviral efficacy and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key preclinical data.

| Compound | Assay Type | Virus/Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | Single-Cycle Infectivity | 50 HIV-1 Env-pseudotyped viruses | 180 nM | >100 µM | >555 | [1] |

| This compound | Single-Cycle Infectivity | TZM-bl cells | 0.16 µM | 109.3 µM | 683 | [1] |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HIV-1.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by directly targeting the viral envelope glycoprotein gp120.[1][2] This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell's CD4 receptor and subsequent co-receptors (CCR5 or CXCR4), thereby blocking the fusion of the viral and cellular membranes. The binding of this compound to gp120 effectively neutralizes the virus before it can infect the host cell.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound significantly modulates host cell signaling pathways as a primary or secondary mechanism of its antiviral activity. Its potent and specific action appears to be primarily due to the direct inhibition of the viral glycoprotein gp120.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiviral activity of this compound.

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay is a cornerstone for evaluating the neutralizing activity of compounds like this compound against a broad range of HIV-1 strains.

Objective: To determine the concentration of an inhibitor required to reduce viral infectivity by 50% (IC50).

Materials:

-

HEK293T cells

-

HIV-1 Env-expressing plasmids

-

An env-deleted HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)

-

Cell culture media and supplements

-

Transfection reagent

-

Luciferase assay reagent

-

This compound

Protocol:

-

Production of Pseudoviruses:

-

Co-transfect HEK293T cells with an HIV-1 Env-expressing plasmid and an env-deleted HIV-1 backbone plasmid.

-

Culture the cells for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Titer the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity after 48 hours.

-

-

Neutralization Assay:

-

Seed TZM-bl cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Measure luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

NBD-14270: A Pyridine Analogue as a Potent HIV-1 Entry Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NBD-14270, a novel pyridine analogue that has demonstrated significant promise as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. This compound functions as a CD4-mimetic, targeting the viral envelope glycoprotein gp120 and preventing the initial stages of viral entry into host cells. This document collates available quantitative data, details relevant experimental methodologies, and provides visualizations of the key pathways and processes involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiretroviral therapies.

Introduction

The global HIV/AIDS pandemic continues to be a major public health challenge, necessitating the ongoing development of new and effective antiretroviral agents. HIV-1 entry into host cells is a complex, multi-step process that presents several viable targets for therapeutic intervention. The viral envelope glycoprotein complex, consisting of gp120 and gp41, is central to this process. The attachment of gp120 to the host cell's CD4 receptor is the critical first step, initiating a cascade of conformational changes that ultimately lead to membrane fusion and viral entry.

This compound has emerged as a potent small molecule inhibitor of this initial attachment phase. As a pyridine analogue, its chemical structure has been optimized to mimic the interaction of the CD4 receptor with gp120, thereby acting as a competitive inhibitor. This guide will explore the mechanism of action, structure-activity relationships, and the experimental basis for the antiviral activity of this compound.

Mechanism of Action

This compound is a potent HIV-1 entry antagonist that functions by binding to the viral envelope glycoprotein gp120.[1] This binding event occurs within a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine at position 43 of the human CD4 receptor. By occupying this critical pocket, this compound directly blocks the interaction between gp120 and the CD4 receptor on the surface of target immune cells. This inhibition of the primary attachment step prevents the subsequent conformational changes in the viral envelope glycoproteins that are necessary for co-receptor binding and membrane fusion, thus effectively neutralizing the virus before it can infect the host cell.

The following diagram illustrates the signaling pathway of HIV-1 entry and the point of inhibition by this compound.

Quantitative Data

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Antiviral Activity of this compound

| Assay Type | Virus Strain(s) | Cell Line | Parameter | Value | Reference |

| Single-Cycle Neutralization | 50 HIV-1 Env-pseudotyped viruses | TZM-bl | IC50 | 180 nM | [1] |

| Single-Cycle Neutralization | (Not specified) | TZM-bl | IC50 | 0.16 µM | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cytotoxicity Assay | (Not specified) | (Not specified) | CC50 | >100 µM |

| Cytotoxicity Assay | TZM-bl | CC50 | 109.3 µM | [1] |

| Cytotoxicity Assay | U87-CD4-CXCR4 | (Not specified) | No toxicity observed at inhibitory concentrations | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

HIV-1 Env-Pseudotyped Virus Neutralization Assay (TZM-bl Assay)

This assay is a standard method for determining the neutralizing activity of antibodies and small molecule inhibitors against HIV-1.

Objective: To determine the concentration of this compound required to inhibit 50% of viral infectivity (IC50).

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

-

HIV-1 Env-pseudotyped viruses.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: A serial dilution of this compound is prepared in culture medium.

-

Virus Preparation: HIV-1 Env-pseudotyped virus stock is diluted in culture medium to a concentration that yields a high signal-to-noise ratio in the luciferase assay.

-

Neutralization Reaction: The diluted virus is pre-incubated with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C to allow for inhibitor binding.

-

Infection: The virus-inhibitor mixture is then added to the TZM-bl cells.

-

Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

-

Luciferase Assay: The culture medium is removed, and cells are lysed. Luciferase substrate is added, and the luminescence is measured using a luminometer.

-

Data Analysis: The percentage of neutralization is calculated for each concentration of this compound relative to control wells (virus only). The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

The following diagram illustrates the workflow for the TZM-bl neutralization assay.

Cytotoxicity Assay

This assay is used to determine the concentration of a compound that is toxic to cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

A suitable cell line (e.g., TZM-bl or another relevant cell line).

-

Culture medium.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP levels).

-

Spectrophotometer or plate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates.

-

Compound Addition: A serial dilution of this compound is added to the cells.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Cell Viability Measurement: A cell viability reagent is added to the wells, and the plates are incubated according to the manufacturer's instructions. The absorbance or fluorescence is then measured.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to control wells (cells with vehicle only). The CC50 value is determined from the dose-response curve.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for this compound is not publicly available, research on the broader class of NBD compounds has provided insights into the structural features that are important for their anti-HIV activity. The general structure of these compounds can be divided into three regions:

-

Region I: A substituted aromatic ring.

-

Region II: A central linker moiety.

-

Region III: A heterocyclic ring system.

The following diagram illustrates the logical relationship in the structure-activity of NBD series compounds.

Modifications to each of these regions can significantly impact the potency and pharmacokinetic properties of the compounds. For this compound, the pyridine moiety is a key feature that contributes to its potent inhibitory activity.

Chemical Synthesis

-

Formation of the pyridine core: This can be achieved through various well-established organic chemistry reactions.

-

Functionalization of the pyridine ring: Introduction of various substituents to optimize biological activity.

-

Coupling of different structural fragments: Linking the pyridine core to other chemical moieties to build the final molecule.

Further research into the patent literature or specialized chemical synthesis databases may provide more specific details on the synthesis of this compound.

Conclusion

This compound is a promising pyridine analogue that acts as a potent HIV-1 entry inhibitor. Its mechanism of action, which involves the direct targeting of the gp120-CD4 binding site, makes it an attractive candidate for further development. The quantitative data from in vitro assays demonstrate its high potency and low cytotoxicity. This technical guide provides a comprehensive overview of the available information on this compound, which should serve as a valuable resource for the scientific community engaged in the fight against HIV/AIDS. Further studies, including in vivo efficacy and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Mechanisms of Action: A Technical Guide to NBD-14270 and the Dual Inhibition of IRAK4 and FLT3

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the initial query regarding the dual inhibition mechanism of NBD-14270 on IRAK4 and FLT3. Extensive research of publicly available scientific literature and databases indicates that This compound is a potent HIV-1 entry inhibitor targeting the viral envelope glycoprotein gp120 and is not reported to be a dual inhibitor of IRAK4 and FLT3.

However, the concept of dual inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) is a significant and emerging therapeutic strategy, particularly in the context of Acute Myeloid Leukemia (AML). Therefore, this guide is structured into two main sections:

-

Section 1: The Established Mechanism of Action of this compound as an HIV-1 Entry Inhibitor. This section provides a detailed overview of the known biological activity of this compound, including its mechanism, quantitative data, and relevant experimental protocols.

-

Section 2: The Therapeutic Strategy of Dual IRAK4 and FLT3 Inhibition. This section explores the rationale and mechanism of targeting both IRAK4 and FLT3, with examples of compounds for which this dual activity has been scientifically validated.

Section 1: this compound - A Potent HIV-1 Entry Inhibitor

This compound is a pyridine analogue that has been identified as a potent antagonist of HIV-1 entry.[1] Its mechanism of action is centered on the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical first step in the viral entry process.[2][3]

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[3][4] This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3][5] Subsequent interactions lead to conformational changes in the gp41 subunit, mediating the fusion of the viral and cellular membranes, and allowing the viral capsid to enter the cytoplasm.[3]

This compound acts as an entry inhibitor by directly binding to gp120.[1] This binding is thought to prevent the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor. By blocking this initial attachment, this compound effectively prevents the subsequent steps of the viral entry cascade.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the reported in vitro potency and cytotoxicity of this compound.

| Assay Type | Virus/Cell Line | Parameter | Value | Reference |

| Antiviral Activity | 50 HIV-1 Env-pseudotyped viruses | IC50 | 180 nM | [1] |

| Antiviral Activity | Single-cycle (TZM-bl Cells) | IC50 | 0.16 µM | [1] |

| Cytotoxicity | Single-cycle (TZM-bl Cells) | CC50 | 109.3 µM | [1] |

| Cytotoxicity | U87-CD4-CXCR4 cell line | CC50 | >100 µM | [1] |

Experimental Protocols

Single-Cycle HIV-1 Entry Assay (TZM-bl Cells):

This assay is commonly used to quantify the inhibitory activity of compounds against HIV-1 entry.

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a Tat-responsive luciferase reporter gene, are cultured in appropriate media.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of HIV-1 Env-pseudotyped virus particles.

-

Incubation: The mixture is incubated for a set period (e.g., 48 hours) to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits viral entry by 50%, is calculated from the dose-response curve.

Visualizations

Caption: Mechanism of this compound as an HIV-1 entry inhibitor.

Section 2: Dual IRAK4 and FLT3 Inhibition - A Novel Therapeutic Strategy in AML

While this compound is not associated with IRAK4 or FLT3 inhibition, the dual targeting of these two kinases is a promising approach for the treatment of AML.[6][7]

The Roles of IRAK4 and FLT3 in AML

-

FLT3 (FMS-like Tyrosine Kinase 3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts.

-

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a serine/threonine kinase that is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[8][9] This pathway is a central component of the innate immune system. In some cancers, including AML, the IRAK4 signaling pathway can be aberrantly activated, leading to the activation of transcription factors like NF-κB, which promotes cell survival and proliferation.[10][11]

Rationale for Dual Inhibition

The rationale for dual inhibition of FLT3 and IRAK4 stems from the observation of resistance mechanisms to FLT3 inhibitors. While FLT3 inhibitors can be effective initially, resistance often develops. One mechanism of this resistance is the activation of alternative survival pathways, including the IRAK4-mediated NF-κB pathway.[12] By inhibiting both FLT3 and IRAK4 simultaneously, it is hypothesized that:

-

The primary driver of proliferation in FLT3-mutated AML can be blocked.

-

A key resistance pathway can be shut down, potentially leading to more durable responses and overcoming acquired resistance to FLT3 inhibitors alone.

Several investigational compounds, such as emavusertib (CA-4948) and HPB-092 , are being developed as dual inhibitors of FLT3 and IRAK4 for the treatment of AML and other hematological malignancies.[6][13][14]

Quantitative Data: Example of a Dual FLT3/IRAK4 Inhibitor

The following table provides an example of the inhibitory activity of a representative dual FLT3/IRAK4 inhibitor.

| Target | Parameter | Value | Reference |

| FLT3-ITD | IC50 | Potent Inhibition | [13] |

| IRAK4 | IC50 | Potent Inhibition | [6] |

Experimental Protocols

Kinase Inhibition Assay (Biochemical):

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Reagents: Purified recombinant IRAK4 or FLT3 kinase, a specific substrate peptide, and ATP are required.

-

Compound Incubation: The kinase is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: After a set incubation time, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Proliferation Assay:

This assay assesses the effect of a compound on the growth of cancer cells.

-

Cell Lines: AML cell lines with known FLT3 mutation status are used.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the dual inhibitor.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours).

-

Viability Measurement: Cell viability is measured using a reagent such as MTT, resazurin, or a cell-titer glo assay that quantifies ATP.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.

Visualizations

Caption: Dual inhibition of FLT3 and IRAK4 signaling pathways.

Caption: General workflow for the preclinical development of a dual kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. curis.com [curis.com]

- 8. IRAK-4 kinase activity is required for interleukin-1 (IL-1) receptor- and toll-like receptor 7-mediated signaling and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interleukin-1 Receptor-associated Kinase-4 (IRAK4) Promotes Inflammatory Osteolysis by Activating Osteoclasts and Inhibiting Formation of Foreign Body Giant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FLT3-IRAK dual targeting: an exciting new therapeutic option guided by adaptive activation of immune response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Biological Functions of NBD-14270

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-14270 is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a pyridine analogue, it demonstrates potent antiviral activity by targeting the viral envelope glycoprotein gp120.[1][2] This document provides a comprehensive overview of the fundamental biological functions of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Core Biological Function: Inhibition of HIV-1 Entry

This compound functions as an HIV-1 entry antagonist.[1][2] Its primary molecular target is the viral envelope glycoprotein gp120, a critical component of the HIV-1 fusion machinery.[1][2] By binding to gp120, this compound prevents the conformational changes necessary for the virus to engage with the host cell receptors, CD4 and a coreceptor (either CCR5 or CXCR4).[3][4] This interaction is the initial and essential step for the fusion of the viral and cellular membranes, which allows the viral capsid to enter the host cell.[3][4][5] The inhibitory action of this compound effectively blocks this process, thus preventing viral infection at an early stage.

Quantitative Data Summary

The antiviral potency and cytotoxic profile of this compound have been quantified in cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Type | Description | Reference |

| IC50 | 180 nM (0.18 µM) | TZM-bl | Single-cycle infectivity assay | Concentration required to inhibit 50% of infection by 50 different HIV-1 Env-pseudotyped viruses. | [1][2] |

| IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity assay | Anti-HIV-1 activity in a single-cycle assay. | [2] |

| CC50 | >100 µM | Not specified | Cytotoxicity assay | Concentration that causes 50% reduction in cell viability. | [1][2] |

| CC50 | 109.3 µM | TZM-bl | MTS assay | Cytotoxicity against human TZM-bl cells after 3 days of incubation. | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that is toxic to 50% of the cells. A higher CC50 value indicates lower cytotoxicity.

Signaling Pathway

This compound interrupts the initial signaling cascade of HIV-1 entry. The diagram below illustrates the HIV-1 entry pathway and the point of inhibition by this compound.

Caption: HIV-1 entry pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of this compound.

TZM-bl Reporter Gene Assay for HIV-1 Neutralization

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in the expression of a luciferase reporter gene in TZM-bl cells.[6][7][8]

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[6][8]

-

HIV-1 Env-pseudotyped viruses

-

This compound stock solution

-

Growth medium (GM)

-

DEAE-Dextran

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in growth medium.

-

Virus Preparation: Dilute the HIV-1 Env-pseudotyped virus stock in growth medium to a concentration that yields a desired level of luciferase activity (e.g., 50,000-150,000 relative luminescence units, RLU).[6]

-

Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the diluted virus. Incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Also include control wells with virus only (for 100% infection) and cells only (for background).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a dose-response curve.

MTS Assay for Cytotoxicity

This colorimetric assay determines the cytotoxicity of this compound by measuring the metabolic activity of cells.[9][10][11][12][13]

Materials:

-

TZM-bl cells (or other relevant cell line)

-

This compound stock solution

-

Growth medium

-

MTS reagent (containing PES)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only (for 100% viability) and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 3 days).[1]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[10][13]

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.[11][13]

-

Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Caption: TZM-bl Neutralization Assay Workflow.

Caption: MTS Cytotoxicity Assay Workflow.

References

- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HIV - Wikipedia [en.wikipedia.org]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. materialneutral.info [materialneutral.info]

- 12. iscaconsortium.org [iscaconsortium.org]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for NBD-14270 in TZM-bl Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14270 is a potent pyridine analogue that acts as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1][2] It primarily functions by binding to the HIV-1 envelope glycoprotein gp120, a critical step in the viral entry process.[1][3] Additionally, this compound has been shown to possess a secondary mechanism of action by inhibiting the HIV-1 reverse transcriptase.[4] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR).[5][6] This cell line is highly susceptible to infection by a wide range of HIV, SIV, and SHIV strains, making it an invaluable tool for screening and characterizing anti-HIV-1 compounds.[5] Upon successful viral entry and replication, the viral Tat protein activates the LTR, leading to the expression of the reporter genes. The resulting luciferase activity can be quantified by luminescence, providing a direct measure of viral infection.

These application notes provide a detailed protocol for utilizing the TZM-bl cell-based assay to evaluate the antiviral activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound's antiviral activity and cytotoxicity as determined in TZM-bl cell-based assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 180 nM (against 50 HIV-1 Env-pseudotyped viruses) | TZM-bl | Single-cycle infectivity assay | [1][2] |

| IC50 | 0.16 µM | TZM-bl | Single-cycle infectivity assay | [1] |

| CC50 | >100 µM | TZM-bl | Cytotoxicity assay | [1][2][4] |

| CC50 | 109.3 µM | TZM-bl | Cytotoxicity assay | [1] |

IC50 (50% inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.

Signaling Pathway and Mechanism of Action

This compound primarily inhibits HIV-1 entry by binding to the gp120 envelope glycoprotein. This interaction prevents the conformational changes necessary for the virus to bind to the host cell's CD4 receptor and co-receptors (CXCR4 or CCR5), thereby blocking viral fusion and entry into the cell. A secondary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA.

Caption: this compound inhibits HIV-1 entry by targeting gp120 and reverse transcriptase.

Experimental Protocols

This section provides a detailed methodology for evaluating the antiviral activity of this compound using a TZM-bl cell-based assay.

Materials and Reagents

-

TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)

-

This compound

-

HIV-1 Env-pseudotyped virus

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DEAE-Dextran

-

96-well flat-bottom culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Experimental Workflow

Caption: Workflow for assessing this compound antiviral activity using the TZM-bl assay.

Detailed Protocol

-

Cell Culture:

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Passage cells every 2-3 days to maintain sub-confluent cultures.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.

-

-

Neutralization Assay:

-

In a 96-well flat-bottom plate, add 50 µL of the serially diluted this compound to triplicate wells.

-

Include control wells:

-

Virus Control: Wells with virus and cells but no compound.

-

Cell Control: Wells with cells only (no virus or compound).

-

-

Add 50 µL of HIV-1 Env-pseudotyped virus (previously titrated to yield a linear range of luminescence) to all wells except the cell control wells.

-

Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.

-

-

Infection of TZM-bl Cells:

-

Trypsinize and resuspend TZM-bl cells in growth medium containing DEAE-Dextran (the optimal concentration should be determined for each batch, typically between 10-40 µg/mL).

-

Adjust the cell density to 1 x 10^5 cells/mL.

-

Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well of the 96-well plate.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

After the 48-hour incubation, remove 100 µL of the medium from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 2-5 minutes to allow for cell lysis.

-

Transfer 150 µL of the lysate to a white, opaque 96-well plate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from cell control wells) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula:

-

% Inhibition = 100 * (1 - (RLU of sample / RLU of virus control))

-

Where RLU is the Relative Light Units.

-

-

Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Cytotoxicity Assay (Optional but Recommended)

To determine the cytotoxic effect of this compound on TZM-bl cells, a parallel assay without the virus should be performed. Cell viability can be assessed using assays such as MTT, XTT, or by using a reagent like CellTiter-Glo®. The CC50 value is then calculated similarly to the IC50.

Conclusion

The TZM-bl cell-based assay is a robust and sensitive method for evaluating the antiviral potency of HIV-1 entry inhibitors like this compound. The provided protocol offers a standardized workflow for determining the IC50 of this compound, contributing to the preclinical assessment of its therapeutic potential. The dual mechanism of action of this compound, targeting both viral entry and reverse transcription, makes it a promising candidate for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NBD-14270 in Multi-Cycle HIV-1 Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-14270 is a potent small-molecule antagonist of HIV-1 entry.[1][2] It functions by binding to the viral envelope glycoprotein gp120, specifically within the Phe 43 cavity, which is proximate to the CD4 binding site.[3][4] This interaction prevents the conformational changes in gp120 necessary for binding to the host cell's CD4 receptor, thereby inhibiting viral entry and subsequent replication.[3][5][6] Notably, some research also suggests that this compound and related compounds may also inhibit HIV-1 reverse transcriptase, indicating a potential dual mechanism of action.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in multi-cycle HIV-1 replication assays, a critical step in preclinical drug development.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized below. These values are essential for determining the appropriate concentration range for multi-cycle replication assays and for calculating the selectivity index (SI), a key measure of a compound's therapeutic potential.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (µM) | TZM-bl | 0.16 | [1] |

| EC50 (nM) | - | <200 | [3] |

| CC50 (µM) | TZM-bl | 109.3 | [1] |

| CC50 (µM) | - | >100 | [3] |

| Selectivity Index (SI) | TZM-bl | >683 | Calculated from[1] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/IC50.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of action for this compound is the inhibition of HIV-1 entry into the host cell. The following diagram illustrates the key steps in this process and the point of intervention for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIV-1抑制剂 | MCE [medchemexpress.cn]

- 3. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiviral Activity of the Thiazole Positional Isomers of a Potent HIV-1 Entry Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: NBD-14270 Cell-Cell Fusion Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-cell fusion is a critical mechanism for the propagation of various enveloped viruses, including the Human Immunodeficiency Virus (HIV-1). This process allows the virus to spread from an infected cell to an uninfected cell without the need for a free virus particle, thereby evading neutralizing antibodies. The HIV-1 envelope glycoprotein (Env), consisting of gp120 and gp41 subunits, mediates this process. NBD-14270 is a small molecule inhibitor that potently antagonizes HIV-1 entry by binding to the gp120 subunit.[1] This application note provides a detailed protocol for a cell-based assay to quantify the inhibition of HIV-1 Env-mediated cell-cell fusion by this compound.

Principle of the Assay

This assay employs a co-culture system of two distinct cell lines:

-

Effector Cells (e.g., HL2/3): These cells are engineered to express the HIV-1 envelope glycoprotein (Env) and the viral trans-activator protein (Tat).

-

Target Cells (e.g., TZM-bl): These cells express the necessary HIV-1 receptors (CD4, CXCR4, and CCR5) and contain a Tat-inducible luciferase reporter gene integrated into their genome.

When the effector and target cells are co-cultured, the HIV-1 Env on the effector cells interacts with the receptors on the target cells, leading to membrane fusion and the formation of syncytia (multinucleated giant cells). Upon fusion, the Tat protein from the effector cells enters the target cells and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the extent of cell-cell fusion. The inhibitory potential of this compound is quantified by measuring the reduction in luciferase activity in the presence of the compound.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against HIV-1. While a specific IC50 value for the cell-cell fusion assay is not publicly available, the provided IC50 from a single-cycle infectivity assay serves as a strong indicator of its potent anti-fusion activity.

| Compound | Assay Type | Virus/Target | IC50 | Cytotoxicity (CC50) | Reference |

| This compound | Single-cycle infectivity assay | 50 HIV-1 Env-pseudotyped viruses | 180 nM | >100 µM | [1] |

Experimental Protocol

This protocol is adapted from established methods for measuring HIV-1 mediated cell-cell fusion.[2][3]

Materials and Reagents

-

Effector Cells: HL2/3 cells (expressing HIV-1 Env and Tat)

-

Target Cells: TZM-bl cells (expressing CD4, CXCR4, CCR5, and containing a Tat-inducible luciferase reporter)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Experimental Workflow Diagram

Caption: Workflow for the this compound cell-cell fusion inhibition assay.

Procedure

1. Cell Culture a. Maintain HL2/3 and TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Passage the cells regularly to maintain them in the exponential growth phase.

2. Assay Setup a. On the day before the assay, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. b. Incubate the plate overnight at 37°C.

3. Compound Preparation and Treatment a. Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. b. On the day of the assay, detach the HL2/3 cells using Trypsin-EDTA and resuspend them in complete DMEM. c. Pre-incubate the HL2/3 cells with the various concentrations of this compound for 1 hour at 37°C.[2][3]

4. Co-culture and Fusion a. After the pre-incubation, add the treated HL2/3 cells to the wells containing the TZM-bl cells at a 1:1 ratio (e.g., 1 x 10^4 HL2/3 cells per well). b. Include appropriate controls:

- Negative Control (0% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of DMSO vehicle.

- Positive Control (100% Inhibition): TZM-bl cells co-cultured with HL2/3 cells in the presence of a known potent fusion inhibitor (e.g., T-20).

- Cell Viability Control: TZM-bl cells and HL2/3 cells cultured separately with the highest concentration of this compound to assess cytotoxicity. c. Incubate the co-culture plate for 24 hours at 37°C to allow for cell-cell fusion.[2][3]

5. Measurement of Luciferase Activity a. After the 24-hour incubation, remove the culture medium from the wells. b. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system. c. Read the luminescence using a plate luminometer.

6. Data Analysis a. Calculate the percentage of inhibition for each concentration of this compound using the following formula:

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the HIV-1 Env-mediated cell-cell fusion process and the inhibitory action of this compound.

Caption: Mechanism of this compound inhibition of HIV-1 cell-cell fusion.

This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on HIV-1 Env-mediated cell-cell fusion. The described assay is robust, quantitative, and suitable for high-throughput screening of potential HIV-1 entry inhibitors. The provided data and diagrams offer a clear understanding of the experimental workflow and the mechanism of action of this compound.

References

NBD-14270: Application Notes and Protocols for DMSO and PEG300 Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of NBD-14270 in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), along with protocols for solution preparation and solubility determination. This compound is a potent HIV-1 entry inhibitor that functions by binding to the viral envelope glycoprotein gp120.[1]

Solubility Data

The solubility of this compound in DMSO and a common co-solvent system containing PEG300 is summarized below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of this compound, and using a fresh, unopened stock of DMSO is highly recommended.[1]

| Solvent/Vehicle | Solubility | Molar Concentration (mM) | Notes |

| DMSO | 100 mg/mL | 235.06 mM | Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is critical for achieving this solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.88 mM | This formulation results in a clear solution.[1] |

Mechanism of Action: HIV-1 Entry Inhibition

This compound acts as an antagonist to the HIV-1 envelope glycoprotein gp120. By binding to gp120, this compound prevents the conformational changes required for the virus to engage with the host cell's CD4 receptor and subsequent co-receptors (CXCR4 or CCR5), thereby inhibiting viral entry into the host cell.

Caption: this compound inhibits HIV-1 entry by binding to gp120.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in an ultrasonic bath and sonicate until the compound is completely dissolved. Intermittent vortexing may aid dissolution.

-

Visually inspect the solution to ensure there is no undissolved particulate matter.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 2.5 mg/mL this compound Formulation in a DMSO/PEG300 Co-Solvent System

Objective: To prepare a clear, injectable formulation of this compound for in vivo or in vitro studies.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile conical tubes

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:

-

10% of the final volume with the this compound DMSO stock solution.

-